molecular formula C7H4ClF2N3 B12946873 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine

5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B12946873
M. Wt: 203.57 g/mol
InChI Key: YBRCZHNALIVVGK-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a chloro group at the 5-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that facilitate the desired transformations while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Coupling Products: Biaryl or other coupled products.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the chloro group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, which may result in different reactivity and applications.

    5-Chloro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.

    2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group, used in different chemical contexts.

Uniqueness

5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the pyrazolo[4,3-b]pyridine core and the difluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H4ClF2N3/c8-6-2-1-4-5(11-6)3-13(12-4)7(9)10/h1-3,7H

InChI Key

YBRCZHNALIVVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CN(N=C21)C(F)F)Cl

Origin of Product

United States

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